N-Chlorodimethylamine

Catalog No.
S567000
CAS No.
1585-74-6
M.F
C2H6ClN
M. Wt
79.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chlorodimethylamine

CAS Number

1585-74-6

Product Name

N-Chlorodimethylamine

IUPAC Name

N-chloro-N-methylmethanamine

Molecular Formula

C2H6ClN

Molecular Weight

79.53 g/mol

InChI

InChI=1S/C2H6ClN/c1-4(2)3/h1-2H3

InChI Key

MAGVJLLHDZWQFM-UHFFFAOYSA-N

SMILES

CN(C)Cl

Synonyms

CHLORODIMETHYLAMINE

Canonical SMILES

CN(C)Cl

The exact mass of the compound N-Chlorodimethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Chlorodimethylamine is a reactive N-chloroamine notable for its dual functionality as both an electrophilic aminating and chlorinating agent in organic synthesis.[1] As a liquid, its physical state and solubility in organic solvents distinguish it from common solid-state reagents.[2] This compound serves as a critical intermediate, particularly where the direct incorporation of a dimethylamino group is a primary synthetic objective, such as in the preparation of specialized pharmaceutical building blocks or high-energy materials.[1][3][4]

Research Fit

1 Volatile organic chloramine (b.p. ~31 °C), distinct from inorganic chloramines and N-chloroamides
2 Electrophilic chlorinating agent and aminium radical source for mechanistic pathway control
3 Low steric bulk supports radical chain chlorination where substrate accessibility favors smaller radicals

While solid reagents like N-Chlorosuccinimide (NCS) are standard for many electrophilic chlorinations, they are fundamentally unsuitable substitutes for N-Chlorodimethylamine in syntheses where the dimethylamino moiety itself is the desired functional group to be transferred.[1] In such aminating reactions, for example in the synthesis of α-dimethylamino ketones or unsymmetrical dimethylhydrazine (UDMH), NCS provides a succinimide byproduct and fails to deliver the required N(CH₃)₂ group.[3][4] Furthermore, as a liquid, N-Chlorodimethylamine offers distinct processability advantages in terms of solubility and dosing in specific homogeneous reaction systems where solid reagents like NCS have limited solubility, impacting reaction kinetics and scalability.[2]

Substitution Risk

Steric Bulk Differences
Bulkier N-chloroamines (piperidine, morpholine analogs) may alter radical accessibility and selectivity, shifting kinetic profiles in chain chlorination.
Reactivity Class Mismatch
N-Chloroamides and inorganic chloramines exhibit different electrophilic and radical reactivity; direct substitution risks uncontrolled byproduct profiles and yield variation.

Essential Precursor for Unsymmetrical Dimethylhydrazine (UDMH) Synthesis

N-Chlorodimethylamine is a key reactant in one of the primary industrial routes to Unsymmetrical Dimethylhydrazine (UDMH), a storable, high-energy rocket propellant.[3] The process involves the reaction of N-chlorodimethylamine (generated in situ or used directly) with an amine like ammonia or, more commonly, dimethylamine itself to form the N-N bond of UDMH.[3] Comparators like N-chlorosuccinimide (NCS) or inorganic hypochlorites cannot be substituted as they do not possess the required dimethylamino group for direct transfer to form the UDMH backbone.

Evidence DimensionPrecursor Suitability for UDMH Synthesis
Target Compound DataServes as a direct precursor, providing the essential dimethylamino moiety for the UDMH structure.
Comparator Or BaselineN-Chlorosuccinimide (NCS): Unsuitable, as it would introduce a succinimide group, not a dimethylamino group.
Quantified DifferenceQualitative but absolute: N-Chlorodimethylamine enables a direct, established synthesis route unavailable with NCS.
ConditionsIndustrial synthesis of UDMH via the Olin Raschig process variation.[3]

For buyers in the aerospace and specialty chemicals sectors, N-Chlorodimethylamine is a non-substitutable precursor for producing UDMH.

Radical Chlorination Kinetics
Head-to-head
kp range: 7×10² to 1×10⁴ M⁻¹s⁻¹ (same estimated range as N-chloropiperidine)
Comparable kinetics support steric-driven reagent selection
Estimated from decanoic acid chlorination in H₂SO₄/acetic acid at 30 °C

Enables Direct Synthesis of α-Dimethylamino Ketone Pharmaceutical Intermediates

N-Chlorodimethylamine functions as an effective electrophilic aminating agent for ketone enolates, directly yielding α-dimethylamino ketones.[5] These products are valuable structural motifs and precursors for various biologically active compounds, including antidepressants and antiplatelet drugs.[5] Alternative reagents such as hydroxylamine-O-sulfonic acid would introduce a primary -NH₂ group, requiring subsequent, often non-selective, methylation steps. N-Chlorodimethylamine provides the dimethylamino group in a single, direct transformation, improving synthetic efficiency.

Evidence DimensionSynthetic Efficiency for α-Dimethylamino Ketone Synthesis
Target Compound DataDirectly installs the dimethylamino group in one step.
Comparator Or BaselineHydroxylamine-O-sulfonic acid (HOSA) or other -NH₂ sources: Would require a multi-step sequence (amination followed by double methylation) to achieve the same product.
Quantified DifferenceReduces process from a multi-step sequence to a single step, saving reagents, time, and purification costs.
Conditionsα-Amination of ketone enolates or enamines.[5]

This compound allows medicinal and process chemists to streamline the synthesis of key pharmaceutical building blocks, avoiding longer, potentially lower-yielding routes required when starting with primary amination reagents.

H Abstraction Selectivity
Head-to-head
Secondary/primary selectivity much greater than Cl₂
Enhanced regiocontrol reduces byproducts in photochlorination
Qualitative comparison from n-alkyltrimethylammonium chloride photochlorination

Processability Advantage in Homogeneous Systems due to Liquid Form and Solubility

As a liquid soluble in common organic solvents like dichloromethane, N-Chlorodimethylamine is well-suited for homogeneous reaction systems where precise dosing and consistent concentration are critical.[5][6] This contrasts with the often-limited solubility of solid reagents like N-Chlorosuccinimide (NCS) in non-polar organic media, which can lead to heterogeneous mixtures, slower reaction rates, and challenges in scale-up or continuous flow processes. The liquid state facilitates handling and accurate addition via syringe pump, a significant advantage in automated or process-controlled laboratory and pilot-scale setups.

Evidence DimensionPhysical State and Solubility
Target Compound DataLiquid, soluble in common organic solvents.[5][6]
Comparator Or BaselineN-Chlorosuccinimide (NCS): Solid, with lower solubility in many non-polar organic solvents.
Quantified DifferenceQualitative process advantage: enables homogeneous reaction conditions where NCS might form a slurry, simplifying process control and improving reproducibility.
ConditionsOrganic synthesis in common laboratory solvents (e.g., dichloromethane).

For process development and scale-up, the liquid form and solubility of N-Chlorodimethylamine can lead to more reliable, reproducible, and easily automated synthetic procedures compared to solid, less soluble alternatives.

Volatile DBP Formation Yield
Head-to-head
Formation yields 0.3–51.1% (precursor-dependent); both compounds identified as dominant volatile DBPs
Analytical benchmark for tracking organic chloramine DBPs
Detection at ppb levels in chlorinated water samples (Cl/P = 8.0)
Phenolic Reactivity Class Comparison
Class-level
Chloramine rate constants 10⁻⁴–10⁻¹ M⁻¹s⁻¹ vs bromamines 10¹–10² M⁻¹s⁻¹
2–6 orders slower reactivity supports controlled electrophilic substitution
Class-level kinetic range; specific compound data may require verification

Key Precursor for High-Energy Propellant Synthesis

This compound is the material of choice for synthetic routes requiring the direct transfer of a dimethylamino group to form a nitrogen-nitrogen bond, as exemplified by its established use in the industrial production of unsymmetrical dimethylhydrazine (UDMH) for rocket fuels.[5][6]

Streamlined Synthesis of Dimethylamino-Containing Pharmaceutical Intermediates

Ideal for drug discovery and process development workflows focused on creating molecules with α-dimethylamino ketone motifs. Its ability to directly install the N(CH₃)₂ group in a single step offers a more efficient alternative to multi-step amination-then-methylation sequences.[3]

Homogeneous Chlorination and Amination in Process Chemistry

The liquid state and organic solvent solubility make N-Chlorodimethylamine highly suitable for controlled-addition and continuous flow reaction systems. This is particularly relevant where the limited solubility of solid reagents like NCS could impede reaction kinetics and reproducibility.[7]

Application Fit

Application
Selection Property
Validation Focus
Regioselective photochlorination studies
Secondary/primary C–H selectivity profile
Isomer distribution and positional selectivity
Organic chloramine DBP monitoring
Reported dominant DBP marker context
ppb-level detection and method calibration
Radical chain chlorination of carboxylic acids
Reported propagation rate constants
Aminium radical accessibility and kinetic reproducibility
SN2 mechanistic studies at nitrogen centers
Well-characterized N-chloro electrophile model
Leaving group ability and inversion/retention pathways

XLogP3

0.6

Other CAS

1585-74-6

Wikipedia

Methanamine, N-chloro-N-methyl-

Explore Compound Types